

Spectroscopic Profile of 1,2,3,6-Tetrahydraphthalimide: A Technical Guide

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Compound of Interest

Compound Name: **1,2,3,6-Tetrahydraphthalimide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3,6-tetrahydraphthalimide**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2,3,6-tetrahydraphthalimide**, providing a quick reference for researchers.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.9 (broad s)	Singlet (broad)	1H	N-H
5.9 (m)	Multiplet	2H	CH=CH
3.2 (m)	Multiplet	2H	CH-C=O
2.4 (m)	Multiplet	4H	CH ₂

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
175.0	C=O
125.0	CH=CH
40.0	CH-C=O
25.0	CH ₂

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200	Strong, Broad	N-H Stretch
3030	Medium	=C-H Stretch
2920, 2850	Medium	C-H Stretch
1770, 1700	Strong	C=O Stretch (imide)
1650	Medium	C=C Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
151	100	[M] ⁺ (Molecular Ion)
123	Moderate	[M - CO] ⁺
95	Moderate	[M - 2CO] ⁺
79	High	[C ₆ H ₇] ⁺
78	High	[C ₆ H ₆] ⁺

Ionization Energy: 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1,2,3,6-tetrahydropthalimide** (approximately 10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL) in a standard 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: The spectrum was acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **1,2,3,6-tetrahydropthalimide** (1-2 mg) was ground with anhydrous potassium bromide (KBr, approximately 100 mg) in an agate

mortar and pestle. The resulting fine powder was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

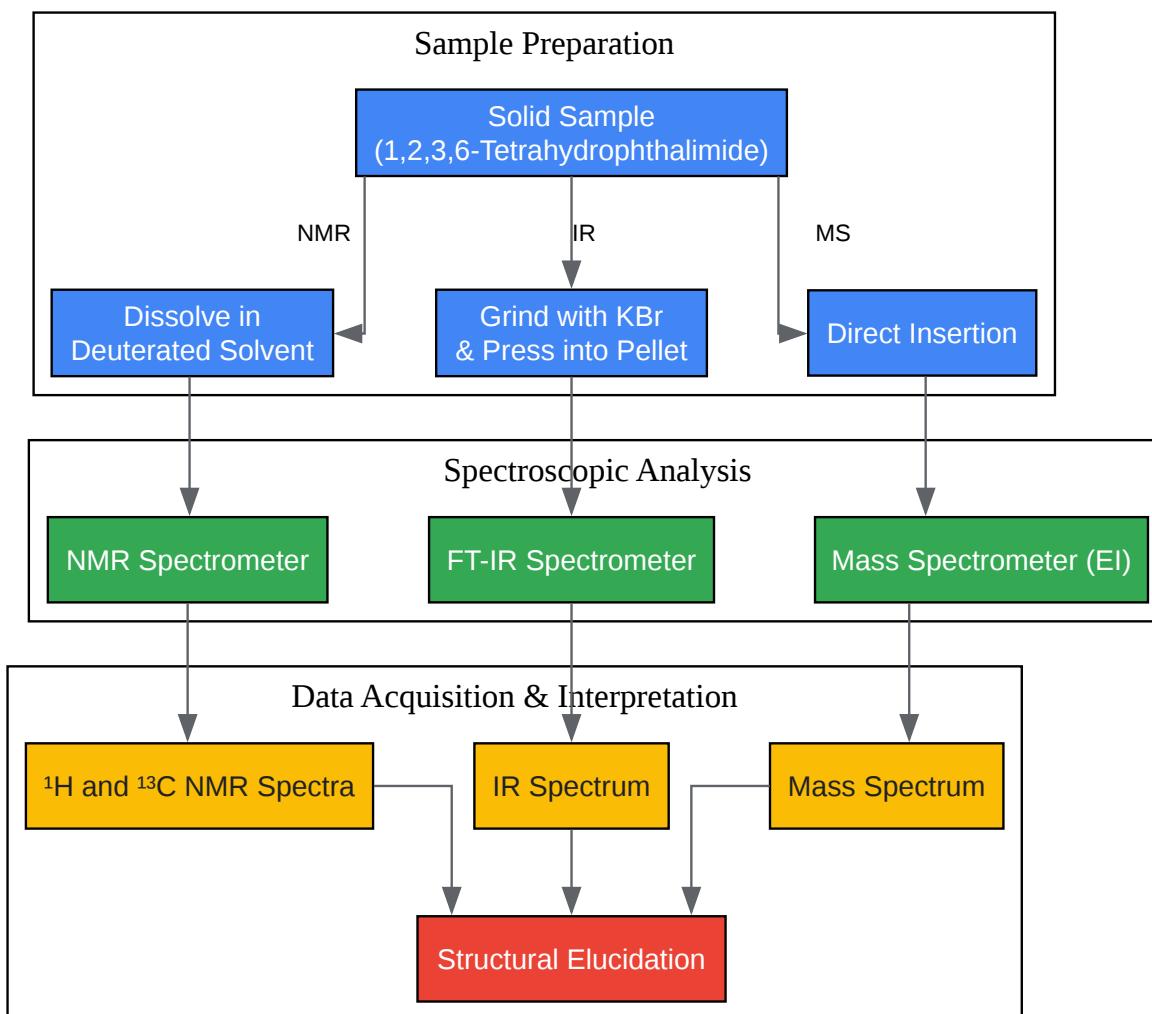
Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample was introduced via a direct insertion probe. The ionization was achieved using a standard electron energy of 70 eV.

Instrumentation and Parameters: The mass analyzer was operated in full scan mode to detect ions over a mass-to-charge (m/z) range, typically from 40 to 200 amu.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **1,2,3,6-tetrahydropthalimide**.



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Caption: General workflow for spectroscopic analysis.

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